2-phenyl-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
2-phenyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTCNGNAHOKIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461252 | |
| Record name | 1H-Indole-3-carbonitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51072-85-6 | |
| Record name | 2-Phenyl-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carbonitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boron Trifluoride-Mediated Cyclization
A robust method involves the reaction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with substituted indole precursors under BF₃·OEt₂ catalysis. In a representative procedure, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was synthesized by heating NCTS and 2-phenylindole derivatives in 1,2-dichloroethane at 100°C for 24 hours under argon. The crude product was purified via methanol recrystallization, yielding 41% of the target compound. While effective for brominated analogs, this method requires optimization for the non-brominated target, potentially through debromination or alternative starting materials.
Transition Metal-Catalyzed C–H Functionalization
Copper-Catalyzed Cyanation
A copper(I) iodide-mediated protocol enables direct C–H cyanation of 2-phenylindole derivatives. Using malononitrile as a cyanating agent and L-proline as a ligand in DMSO/H₂O (1:1), the reaction proceeds at 60°C for 24 hours. This method achieved 65% yield for 2-amino-1H-indole-3-carbonitrile, a related structure. Adaptation to 2-phenyl-1H-indole-3-carbonitrile would require substituting the amino group with a phenyl moiety, potentially via Suzuki–Miyaura coupling post-cyanation.
Carboxylation-Decarboxylation Pathways
Lithium tert-Butoxide-Mediated Carboxylation
2-Phenyl-1H-indole-3-carboxylic acid was synthesized via CO₂ insertion using LiOtBu in DMF at 100°C for 24 hours, yielding 31%. Decarboxylation of this intermediate under acidic conditions (e.g., HCl/EtOH) could theoretically yield the target carbonitrile, though this pathway remains experimentally unverified. Challenges include controlling decarboxylation selectivity and avoiding byproduct formation.
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters for this compound Synthesis
*Reported for analogous compounds.
Chemical Reactions Analysis
2-Phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Scientific Research Applications
Medicinal Chemistry
2-Phenyl-1H-indole-3-carbonitrile has been extensively studied for its potential therapeutic applications:
- Anticancer Activity: Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. For instance, derivatives have demonstrated potent growth inhibition in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) .
- Neuroprotective Effects: Studies have suggested that this compound may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease, potentially improving cognitive function and reducing neuroinflammation .
Biological Studies
The compound is utilized in biological research to explore various mechanisms of action:
- Enzyme Inhibition: It interacts with specific enzymes, inhibiting their activity by binding to active or allosteric sites, which can be crucial for drug development targeting metabolic pathways .
- Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling pathways relevant to numerous biological processes .
Industrial Applications
Beyond medicinal uses, this compound is also applied in industrial settings:
- Dyes and Pigments Production: The compound serves as a precursor in synthesizing dyes and pigments due to its stable chemical structure .
Case Studies and Research Findings
Notable Research Insights
A comprehensive review highlighted the diverse biological activities exhibited by 2-phenyl indole derivatives, emphasizing their potential as novel therapeutics across various diseases . The structure–activity relationship (SAR) studies provide insights into optimizing these compounds for enhanced efficacy.
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
5-Methyl-3-phenyl-1H-indole-2-carbonitrile
- Structure : Methyl at position 5, nitrile at position 2.
- Physical Properties : Lower melting point (168°C) compared to the target compound, attributed to reduced intermolecular interactions .
- Spectral Data : IR shows NH (3320 cm⁻¹) and C≡N (2189 cm⁻¹); the nitrile peak is less intense, likely due to electronic effects from the methyl substituent .
- Synthesis : Prepared via cross-coupling reactions, differing from the chlorosulfonyl isocyanate route used for 2-phenyl-1H-indole-3-carbonitrile .
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
7-Chloro-1H-indole-3-carbonitrile
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
- Structure : 2-Chlorophenyl at N1, fluorine at position 6, methyl at position 2.
Structural and Functional Analysis
Substituent Position Effects
- Nitrile Position : 3-Carbonitriles (e.g., target compound) exhibit distinct electronic environments vs. 2-carbonitriles (e.g., 5-Methyl-3-phenyl-1H-indole-2-carbonitrile), reflected in IR peak shifts (2215 vs. 2189 cm⁻¹) .
- Phenyl Group: The 2-phenyl substituent in the target compound enhances π-π interactions, contributing to a higher melting point (238–241°C) compared to non-phenyl analogues .
Halogenation Impact
- Bromine/Chlorine : Halogens increase molecular weight and modulate electronic properties. Bromine’s larger size may enhance hydrophobic interactions in biological systems .
Tabulated Comparison of Key Compounds
Biological Activity
2-Phenyl-1H-indole-3-carbonitrile (also referred to as 2-phenyl indole-3-carbonitrile) is an organic compound that belongs to the indole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring system with a phenyl group and a carbonitrile functional group. This configuration is significant for its biological activity, as both the indole and carbonitrile moieties contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access. Additionally, it modulates receptor signaling pathways, influencing cellular responses .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines:
These values indicate that this compound is effective in inhibiting cell growth in these cancer types, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in cancer progression. For instance, it has been identified as a selective inhibitor of DYRK1A kinase, which plays a role in cell proliferation and survival pathways relevant to cancer and diabetes .
Research Findings:
- DYRK1A Inhibition : The compound exhibited IC50 values in the low nanomolar range against DYRK1A, indicating potent inhibitory activity .
Case Studies and Research Findings
Several studies highlight the biological activities of this compound:
- Antiproliferative Studies : A study conducted on various derivatives showed that modifications to the indole structure could enhance antiproliferative activity significantly. For example, derivatives with additional substituents on the indole ring exhibited improved IC50 values against HeLa cells .
- Mechanistic Insights : Research utilizing molecular docking studies revealed that this compound binds effectively to DYRK1A, disrupting its normal function and leading to reduced cell viability in cancer models .
- Therapeutic Applications : The compound's ability to inhibit specific kinases suggests potential applications in treating diseases characterized by aberrant cell proliferation, such as cancer and diabetes .
Q & A
Q. What are the common synthetic routes for 2-phenyl-1H-indole-3-carbonitrile, and how do solvent systems influence reaction efficiency?
The compound is typically synthesized via multicomponent reactions (MCRs) involving indole precursors, aryl halides, and nitrile donors. For example, substitution reactions on indole derivatives (e.g., 3-cyanoindole) with phenyl groups under palladium catalysis are widely used . Solvent choice (e.g., DMF, ethanol, or water) significantly impacts yield: polar aprotic solvents enhance electrophilic substitution, while aqueous media may reduce by-products through greener protocols .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
X-ray crystallography is the gold standard for structural validation, resolving bond angles (e.g., C3–C4–N1 torsion angles of ~122.6°) and confirming regiochemistry . Complementary techniques include:
Q. What safety precautions are critical when handling nitrile-containing indole derivatives?
While basic safety protocols (gloves, goggles) apply, specific measures include:
- Avoiding inhalation of fine powders (acute toxicity, Category 4 via inhalation ).
- Using inert atmospheres (N₂/Ar) to prevent degradation during storage .
- Emergency protocols: Immediate decontamination with soap/water for skin contact and oxygen therapy for inhalation exposure .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., cytotoxicity vs. therapeutic activity) be resolved for this compound derivatives?
- Dose-response assays : Establish IC₅₀ values across multiple cell lines to distinguish selective toxicity .
- Metabolic stability studies : Use hepatic microsomes to assess if metabolite interference explains contradictions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies off-target interactions that may skew results .
Q. What crystallographic parameters predict reactivity in substituted indole-3-carbonitriles?
Key parameters from X-ray data include:
- Dihedral angles : A planar indole ring (C2–C3–C4–N1 dihedral < 5°) enhances π-stacking with biological targets .
- Hydrogen-bonding networks : Intermolecular H-bonds (e.g., N–H···O/N) influence solubility and bioavailability .
- Packing motifs : Herringbone arrangements in the crystal lattice correlate with thermal stability .
Q. How can green chemistry principles be applied to optimize indole-3-carbonitrile synthesis?
- Solvent-free conditions : Mechanochemical grinding reduces waste and energy use .
- Biocatalysis : Lipases or oxidoreductases enable regioselective substitutions under mild pH/temperature .
- Water-mediated reactions : Aqueous systems minimize toxic by-products (e.g., 96% ethanol/toluene mixtures achieve ~90% yield ).
Q. What analytical challenges arise in detecting trace impurities in indole-3-carbonitrile derivatives?
- HPLC-MS limitations : Co-eluting peaks for structurally similar by-products (e.g., regioisomers) require high-resolution columns (C18, 2.6 µm) .
- LC-UV/IR constraints : Nitrile groups (~2200 cm⁻¹) may overlap with solvent signals; deuterated solvents improve specificity .
- Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) enhance accuracy for low-concentration impurities .
Methodological Guidelines
- Experimental design : Use factorial designs (e.g., Taguchi method) to optimize reaction variables (temperature, catalyst loading) while minimizing trials .
- Data contradiction analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and replicate studies under controlled conditions (pH, humidity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
